molecular formula C40H22N4O8 B5568760 2-[4-[2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid

2-[4-[2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B5568760
M. Wt: 686.6 g/mol
InChI Key: SQRWNOWVYAXWPL-UHFFFAOYSA-N
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Description

2-[4-[2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acid groups into alcohols or other derivatives.

    Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

2-[4-[2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[4-[2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-[2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid apart is its unique combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[4-[2-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H22N4O8/c45-35-28-16-10-24(39(49)50)18-30(28)37(47)43(35)26-12-6-22(7-13-26)33-20-32(21-4-2-1-3-5-21)41-34(42-33)23-8-14-27(15-9-23)44-36(46)29-17-11-25(40(51)52)19-31(29)38(44)48/h1-20H,(H,49,50)(H,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRWNOWVYAXWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O)C6=CC=C(C=C6)N7C(=O)C8=C(C7=O)C=C(C=C8)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H22N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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